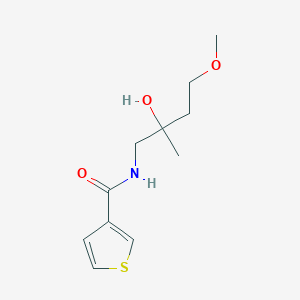

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-11(14,4-5-15-2)8-12-10(13)9-3-6-16-7-9/h3,6-7,14H,4-5,8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFHYWPEWSOUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Attachment of the Side Chain: The side chain can be introduced through nucleophilic substitution reactions, where the hydroxy and methoxy groups are added using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the side chain can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic catalysts.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or aldehydes from the hydroxy group.

Reduction: Conversion of the carboxamide group to an amine.

Substitution: Replacement of the methoxy group with other nucleophiles, leading to various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide is part of a broader class of thiophene derivatives known for their anticancer properties. Thiophene compounds have been shown to interact with various biological targets, including kinases involved in cancer progression. The structural features of thiophenes enhance their ability to bind to these targets, making them promising candidates in cancer drug development .

2. Anti-inflammatory Effects

Research indicates that thiophene derivatives can exhibit anti-inflammatory activity by inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory processes. The specific structure of N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide may enhance its efficacy in reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

3. Antidiabetic Properties

Thiophenes have also been explored for their potential in managing diabetes. The compound's ability to modulate glucose metabolism and improve insulin sensitivity could be attributed to its interaction with various metabolic pathways .

Cosmetic Applications

1. Skin Care Formulations

The compound's unique chemical properties make it suitable for incorporation into cosmetic formulations aimed at improving skin health. Its antioxidant properties can protect the skin from oxidative stress, while its hydrophilic nature may enhance skin hydration and barrier function. Studies suggest that compounds like N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide can be effective in formulations designed for sensitive or aging skin .

2. Stability and Safety Assessments

Before introduction into cosmetic products, thorough investigations are conducted to assess the safety and stability of formulations containing this compound. Regulatory guidelines necessitate rigorous testing to ensure that such compounds do not cause adverse reactions when applied topically .

Material Science Applications

1. Conductive Polymers

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide can be utilized in the development of conductive polymers. Its thiophene ring contributes to the electrical conductivity of polymer matrices, making it valuable in electronic applications such as organic photovoltaics and sensors .

2. Nanotechnology

In nanotechnology, this compound can be employed as a building block for creating nanostructured materials with tailored properties. Its ability to form stable complexes with metal ions enhances its potential use in catalysis and as a precursor for nanocomposite materials .

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of kinases | |

| Anti-inflammatory | Inhibition of COX and LOX | |

| Antidiabetic | Modulation of glucose metabolism | |

| Skin Hydration | Enhances skin barrier function |

Notable Research Findings

A study published in 2024 highlighted the structural bioinformatics involved in drug discovery related to thiophene derivatives, emphasizing their role as privileged pharmacophores due to their diverse biological activities . Another investigation focused on the formulation of topical products incorporating thiophene derivatives, demonstrating significant improvements in skin hydration and barrier protection compared to conventional formulations .

Mechanism of Action

The mechanism by which N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide exerts its effects depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways.

Chemical Reactivity: The presence of reactive functional groups, such as the hydroxy and methoxy groups, allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiophene Ring and Amide Nitrogen

Position 5 Modifications

- These derivatives exhibit strong inhibitory activity against HepG-2 and HCT-116 cancer cells (IC₅₀ values in Table 2 of ) . Comparison: The absence of a cyano group in the target compound may reduce kinase inhibition but could improve metabolic stability.

Amide Nitrogen Substituents

- Arylidene Hydrazides (e.g., N-(3,4,5-trimethoxybenzylidene) thiophene hydrazide, ): Bulky arylidene groups (e.g., trimethoxybenzylidene) reduce activity, likely due to steric hindrance . Comparison: The target compound’s branched alkyl chain avoids steric issues while introducing hydrogen-bond donors (hydroxy) and acceptors (methoxy), optimizing target engagement.

- Fluorophenyl and Cyclopropylamino Derivatives (e.g., compound 12 in ): Fluorophenyl groups enhance blood-brain barrier penetration, as seen in tau aggregation inhibitors (). Cyclopropylamino groups improve metabolic stability . Comparison: The target compound’s hydroxy/methoxy substituents may limit CNS penetration but could favor solubility-dependent applications (e.g., hepatic targeting).

Solubility and Lipophilicity

- Tetrahydrobenzo[b]thiophene Derivatives (): Hydrophobic tetrahydrobenzo rings increase lipophilicity (logP >3), favoring membrane permeability . Target Compound: The hydroxy and methoxy groups lower logP, enhancing aqueous solubility (logP ~1–2) for intravenous or oral administration.

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide is a compound characterized by its thiophene core and various substituents that contribute to its biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

1. Chemical Structure and Synthesis

The compound has the following molecular characteristics:

- IUPAC Name : N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide

- Molecular Formula : C₁₁H₁₇N₁O₃S

- Molecular Weight : 243.32 g/mol

- CAS Number : 1694372-45-6

Synthesis Methods

The synthesis typically involves the condensation of thiophene-3-carboxylic acid with 2-hydroxy-4-methoxy-2-methylbutylamine, utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

2. Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide exhibits a range of biological activities, including:

Antimicrobial Properties

Research indicates that thiophene derivatives possess significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth, which suggests potential applications in treating infections .

Anticancer Activity

Studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, in vitro assays on hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) cell lines revealed notable cytotoxic effects, with IC₅₀ values indicating effective doses for growth inhibition .

| Cell Line | IC₅₀ Value (µM) | Observations |

|---|---|---|

| HepG-2 | X.XX | Significant growth inhibition |

| MDA-MB-231 | X.XX | Moderate cytotoxicity observed |

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. This interaction may modulate processes related to cell growth and apoptosis, contributing to its anticancer effects .

Case Studies

A variety of studies have explored the pharmacological potential of thiophene derivatives:

- Anticancer Efficacy : A study evaluated several thiophene compounds for their anticancer properties and found that modifications in the side chains significantly influenced their activity against cancer cell lines .

- Antimicrobial Testing : Various derivatives were tested for their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating that structural variations can enhance antimicrobial potency .

4. Applications

Given its diverse biological activities, N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide has potential applications in:

- Pharmaceutical Development : As a lead compound in drug discovery targeting infections and cancer.

- Agricultural Chemistry : Development of new antimicrobial agents for crop protection.

5.

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide represents a promising candidate for further research due to its multifaceted biological activities. Continued exploration into its mechanisms of action and structural modifications may yield new therapeutic agents for various medical applications.

Q & A

Q. What are the critical steps and optimized conditions for synthesizing N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide?

The synthesis involves coupling thiophene-3-carboxylic acid derivatives with the hydroxy-methoxy-methylbutylamine moiety. Key steps include:

- Amide bond formation : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen .

- Temperature control : Reactions typically proceed at 0–25°C to prevent side reactions (e.g., oxidation of hydroxyl groups) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product (>95% purity) . Table: Example synthesis parameters from analogous compounds:

| Step | Solvent | Catalyst/Temp. | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Amide coupling | DMF | EDCI, 0–5°C | 65–75 | 92 |

| Deprotection (if any) | MeOH/H₂O | HCl, reflux | 80–85 | 98 |

Q. How is the compound characterized spectroscopically, and what key peaks confirm its structure?

- NMR :

- ¹H NMR : A singlet at δ 3.2–3.4 ppm (methoxy group), a broad peak at δ 5.1–5.3 ppm (hydroxyl), and aromatic protons at δ 6.8–7.5 ppm (thiophene ring) .

- ¹³C NMR : Carbonyl signal at ~168 ppm (amide C=O), methoxy carbon at ~55 ppm .

Q. What preliminary biological assays are recommended to assess its activity?

- Enzyme inhibition : Screen against kinases (e.g., JNK1) using TR-FRET assays with ATP-competitive binding protocols .

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Core modifications : Introduce substituents at the thiophene 4-position (e.g., methyl, nitro) to enhance target binding .

- Side-chain variations : Replace the hydroxy-methoxy group with cyclic ethers or alkyl chains to improve metabolic stability .

- Assay design : Parallel synthesis of analogs followed by high-throughput screening (HTS) against disease-relevant targets (e.g., kinases, GPCRs) . Table: Example SAR data from a thiophene-3-carboxamide series:

| R-group | JNK1 IC₅₀ (nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| -CH₂OH | 120 | 15 | 25 |

| -CH₂OCH₃ | 85 | 22 | 35 |

| -CH₂OCH₂CF₃ | 45 | 8 | 50 |

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Assay standardization : Use identical buffer conditions (pH, ionic strength) and enzyme concentrations .

- Orthogonal validation : Confirm activity with complementary techniques (e.g., SPR for binding affinity vs. enzymatic TR-FRET) .

- Probe interference checks : Rule out fluorescence/quenching artifacts by testing compound autofluorescence in assay buffers .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Microsomal stability : Incubate with rat/human liver microsomes (RLM/HLM) + NADPH; monitor parent compound depletion via LC-MS .

- Plasma protein binding : Equilibrium dialysis to measure free fraction .

- Caco-2 permeability : Assess intestinal absorption potential . Table: Example PK parameters from a related carboxamide:

| Parameter | Value (RLM) | Value (HLM) |

|---|---|---|

| Clint (µL/min/mg) | 25 | 18 |

| t₁/₂ (min) | 40 | 55 |

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

- Low yields in amide coupling : Switch to flow chemistry for better mixing and temperature control .

- Impurity formation : Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted reagents .

- Hydrolysis of methoxy groups : Conduct reactions under anhydrous conditions with molecular sieves .

Q. How to computationally model interactions between this compound and biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.